R,S Equol 4'-Sulfate Sodium Salt is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a sulfated derivative of equol, an isoflavone metabolite known for its estrogenic and androgenic activities. This compound is particularly interesting for its potential applications in various fields, including medicine, nutrition, and biochemistry. Its chemical structure allows it to interact with estrogen receptors, making it a subject of interest in hormone-related studies.
R,S Equol 4'-Sulfate Sodium Salt is synthesized from equol through a sulfation process. Equol itself can be derived from the metabolism of certain isoflavones found in soy products, or it can be synthesized chemically. The sodium salt form enhances its solubility and bioavailability, which is advantageous for research and potential therapeutic applications.
R,S Equol 4'-Sulfate Sodium Salt belongs to the class of organic compounds known as sulfates. Its classification as a phenolic compound places it within the broader category of flavonoids, specifically isoflavones. This compound can be categorized based on its functional groups and biological activity, which includes both estrogenic and androgenic properties.
The synthesis of R,S Equol 4'-Sulfate Sodium Salt typically involves the sulfation of equol using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The process requires careful control of temperature and pH to ensure the formation of the desired product.
The industrial production of R,S Equol 4'-Sulfate Sodium Salt follows similar synthetic routes but utilizes automated reactors for efficiency and precision in controlling reaction parameters.
The molecular formula for R,S Equol 4'-Sulfate Sodium Salt is with a molecular weight of approximately 344.315 g/mol. The structure features a phenolic backbone with a sulfate group attached, which influences its biological activity.
Oc1ccc2C[C@H](COc2c1)c3ccc(OS(=O)(=O)O[Na])cc3
InChI=1S/C15H14O6S.Na/c16-13-4-1-11-7-12(9-20-15(11)8-13)10-2-5-14(6-3-10)21-22(17,18)19;/h1-6,8,12,16H,7,9H2,(H,17,18,19);/q;+1/p-1/t12-;/m1./s1
The accurate mass of R,S Equol 4'-Sulfate Sodium Salt is noted to be .
R,S Equol 4'-Sulfate Sodium Salt participates in various chemical reactions:
Major products from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted equol derivatives.
R,S Equol 4'-Sulfate Sodium Salt acts primarily through interaction with estrogen receptors in target tissues. As a metabolite of equol, it shares similar biochemical pathways involved in estrogen signaling:
Studies indicate that R,S Equol 4'-Sulfate Sodium Salt exhibits both estrogenic and androgenic activities, potentially influencing various physiological processes.
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
R,S Equol 4'-Sulfate Sodium Salt has diverse applications across several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4